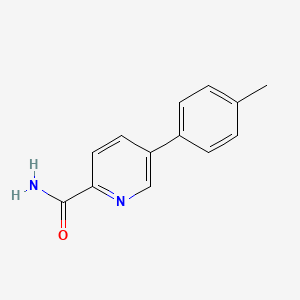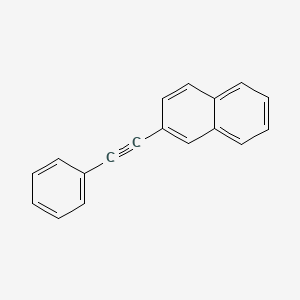
Naphthalene, 2-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylethynyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a phenylethynyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)naphthalene typically involves the Sonogashira cross-coupling reaction. This method employs palladium catalysts and copper co-catalysts to couple 2-bromonaphthalene with phenylacetylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 2-(Phenylethynyl)naphthalene are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors and recyclable catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phenylethynyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 2-(Phenylethyl)naphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Phenylethynyl)naphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2-(Phenylethynyl)naphthalene largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, its derivatives might inhibit certain enzymes involved in cancer cell proliferation. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparación Con Compuestos Similares
- 2-(Phenylethynyl)benzene
- 2-(Phenylethynyl)anthracene
- 2-(Phenylethynyl)phenanthrene
Comparison: 2-(Phenylethynyl)naphthalene is unique due to its naphthalene core, which provides distinct electronic properties compared to benzene or anthracene derivatives. The naphthalene ring offers a larger π-system, which can enhance interactions in electronic applications. Additionally, the position of the phenylethynyl group can influence the compound’s reactivity and stability .
Propiedades
Número CAS |
23975-17-9 |
|---|---|
Fórmula molecular |
C18H12 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2-(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C18H12/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H |
Clave InChI |
YWYQOEKJHFVGGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


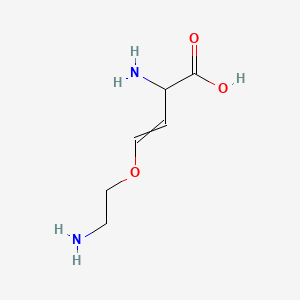
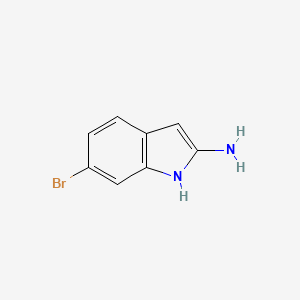

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one](/img/structure/B13385798.png)
![17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13385800.png)
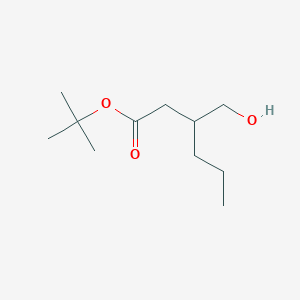
![N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B13385815.png)
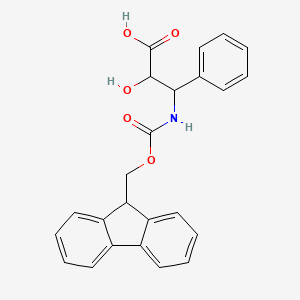
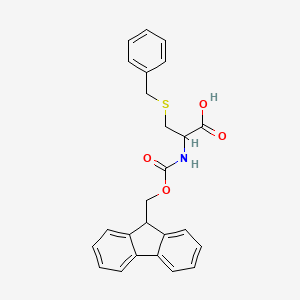
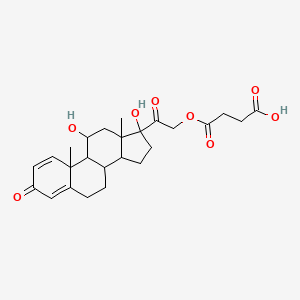
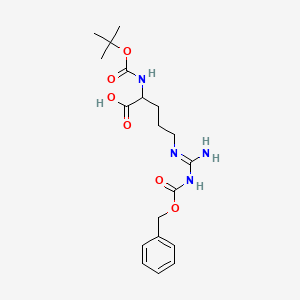
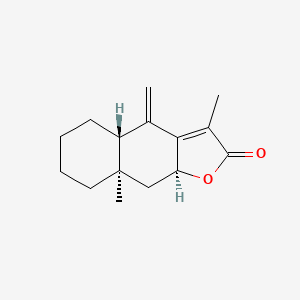
![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)
